molecular formula C20H11N3O3 B2991056 2-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-3H-benzo[f]chromen-3-one CAS No. 892756-95-5

2-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-3H-benzo[f]chromen-3-one

Cat. No.: B2991056
CAS No.: 892756-95-5
M. Wt: 341.326
InChI Key: JDEODNUPFPGSMN-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct synthesis information available for the exact compound, related compounds have been synthesized using various methods. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .

Scientific Research Applications

Polymorphism and Anticancer Activity

Research on similar compounds such as 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one and 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one has explored their polymorphism, assuming potential anticancer activity. These studies revealed that the polymorphic structures of these compounds differ in intermolecular interactions, which may influence their biological efficacy. The detailed analysis of pairwise interaction energies suggests subtle differences in weak intermolecular interactions and crystal organization, hinting at their tailored application in anticancer strategies (Shishkina et al., 2019).

Docking Studies for Breast Cancer

Further studies have been conducted on chromeno[4,3-b]pyridine derivatives for their activity against breast cancer. Computational ADME and Lipinski's analysis, followed by molecular docking and binding energy assessments, were performed to understand their interaction with cancer cell lines. These compounds, including variations synthesized through reactions involving activated methylene compounds, demonstrated promising activities against the MCF-7 breast cancer cell line. Molecular docking studies emphasized the oxolone moiety's significance for effective interactions, with specific compounds showing high activity levels (Abd El Ghani et al., 2022).

Antibacterial Activity of Chromene Derivatives

Another area of application involves the synthesis and evaluation of new classes of chromene derivatives, such as pyrano(3,4-c)chromene and benzo(c)chromene, for their antibacterial activity. Most of these derivatives have shown moderate to high antibacterial activity, underscoring their potential utility in developing new antimicrobial agents (El-Saghier et al., 2007).

Fluorescence Properties for Probing Applications

The fluorescence properties of chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one derivatives have also been investigated. These compounds exhibit high fluorescence quantum yields, indicating their potential as luminescence or fluorescence probes in various scientific and diagnostic applications (Liu et al., 2014).

Properties

IUPAC Name

2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)benzo[f]chromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11N3O3/c24-20-16(19-22-18(23-26-19)13-5-3-9-21-11-13)10-15-14-6-2-1-4-12(14)7-8-17(15)25-20/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEODNUPFPGSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=NC(=NO4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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